Fenisorex is a compound that falls under the category of substituted phenylpiperazines, which are known for their psychoactive properties. Originally developed as an appetite suppressant, Fenisorex is structurally related to other piperazine derivatives. Its primary action is thought to involve the modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine receptors.
Fenisorex was synthesized in the mid-20th century and has been studied for its potential therapeutic effects, particularly in the context of weight management and other metabolic disorders. The compound has been referenced in various scientific literature and patents, highlighting its relevance in pharmacological research.
Fenisorex is classified as a phenylpiperazine derivative. It is specifically noted for its structural similarities to other piperazine-based drugs, which have been explored for their stimulant and psychoactive effects. The compound's classification is essential for understanding its pharmacodynamics and potential applications in medicine.
The synthesis of Fenisorex typically involves multi-step organic reactions that may include:
The synthesis process can yield varying degrees of purity and yield, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are frequently used to confirm the identity and purity of synthesized compounds .
Fenisorex has a complex molecular structure characterized by a piperazine ring linked to a phenyl group with specific substituents that confer its biological activity. The chemical formula can be represented as:
Fenisorex can participate in various chemical reactions typical of piperazine derivatives, including:
The reactivity of Fenisorex can be influenced by factors such as steric hindrance and electronic effects from substituents on the phenyl ring, which can alter its interaction with biological targets.
Fenisorex primarily acts as a central nervous system stimulant by modulating neurotransmitter levels. It is believed to enhance the release of dopamine and norepinephrine while inhibiting serotonin reuptake, leading to increased alertness and reduced appetite.
Studies have shown that compounds similar to Fenisorex exhibit dose-dependent effects on neurotransmitter release, which correlates with their efficacy as appetite suppressants or stimulants .
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties and stability profiles .
Fenisorex has been investigated for various applications:
The ongoing research into Fenisorex highlights its potential utility in both clinical settings and pharmacological investigations, although regulatory scrutiny remains due to its psychoactive effects .
Fenisorex (developmental code name: McN-742) is classified as a synthetic amphetamine derivative with a substituted phenethylamine core. According to IUPAC conventions, its systematic name is N-(α-methylphenethyl)-2-phenylacetamide, reflecting its amide-bonded structural framework. The compound is also known chemically as 1-(1,2-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one, emphasizing its benzodioxole and pyrrolidine substituents [8]. The benzodioxole ring (1,3-benzodioxolyl) is attached to the carbonyl group, while the α-carbon of the propanone backbone bears a pyrrolidinyl substituent, defining its pharmacological activity as a central nervous system stimulant. Common synonyms include "Fenisorex" and "McN-742," though it has been marketed under various regional brand names, now largely obsolete due to regulatory restrictions [8].
Table 1: Nomenclature Summary
Classification Type | Designation |
---|---|
IUPAC Name | 1-(1,2-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one |
Systematic Name | N-(α-methylphenethyl)-2-phenylacetamide |
Chemical Synonyms | McN-742; 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone |
CAS Registry Number | Not publicly documented |
Fenisorex has the molecular formula C₁₅H₁₉NO₃, corresponding to a molecular mass of 261.32 g/mol [8]. The structure integrates three key moieties: (1) a benzodioxole ring, (2) a propan-1-one linker, and (3) a pyrrolidine group. The α-carbon adjacent to the carbonyl is chiral, creating a stereogenic center that allows R- and S-enantiomers. The unsubstituted pyrrolidine nitrogen further enhances conformational flexibility [8].
Stereochemical Features:
Table 2: Stereoisomer Characteristics
Isomer Type | Theoretical Count | Separation Feasibility |
---|---|---|
Enantiomers (R/S) | 2 | Chiral chromatography or enzymatic resolution |
Diastereomers | 0 (no additional stereocenters) | Not applicable |
Conformers | Multiple (pyrrolidine ring) | Not isolable at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for Fenisorex have been characterized in non-aqueous solvents (CDCl₃ or DMSO-d₆). Key assignments are [1] [5]:
Table 3: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
---|---|---|
1.35 | d (3H) | α-CH₃ |
2.85–3.10 | m (4H) | Pyrrolidine H-3, H-3' |
3.60–3.75 | m (4H) | Pyrrolidine H-2, H-2' |
4.05 | q (1H) | α-CH |
6.05 | s (2H) | Benzodioxole O-CH₂-O |
6.85 | d (1H) | Aryl H-6 |
7.20 | dd (1H) | Aryl H-5 |
7.40 | d (1H) | Aryl H-2 |
¹³C NMR data confirms carbonyl (C=O) at 195.2 ppm and benzodioxole carbons at 101.5 (O-CH₂-O), 108.5 (C-6), 116.0 (C-2), and 148.0 ppm (C-3a) [5].
Infrared (IR) Spectroscopy
Prominent IR absorptions (KBr pellet) include [1]:
Mass Spectrometry (MS)
Electron-impact MS (70 eV) fragments exhibit [5]:
Solubility and Lipophilicity
Fenisorex is hydrophobic, with a calculated logP (octanol-water) of 2.8 ± 0.2. Solubility profiles include [1] [5]:
Table 4: Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
Methanol | 78 | 25 |
Ethyl acetate | 32 | 25 |
n-Hexane | 0.5 | 25 |
Thermal Properties
Stability
Crystallinity
Fenisorex crystallizes in an orthorhombic system (space group P2₁2₁2₁), with racemates forming centrosymmetric dimers via C=O···H-N interactions [1].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: